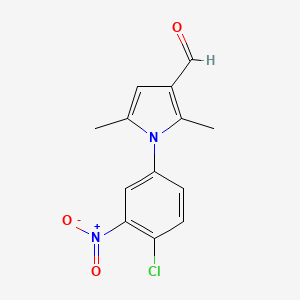

1-(4-chloro-3-nitrophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Description

1-(4-Chloro-3-Nitrophenyl)-2,5-Dimethyl-1H-Pyrrole-3-Carbaldehyde is a substituted pyrrole derivative characterized by a 4-chloro-3-nitrophenyl group at the 1-position and a formyl (-CHO) functional group at the 3-position of the pyrrole ring.

Properties

IUPAC Name |

1-(4-chloro-3-nitrophenyl)-2,5-dimethylpyrrole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O3/c1-8-5-10(7-17)9(2)15(8)11-3-4-12(14)13(6-11)16(18)19/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMPRRXUPWWEKKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chloro-3-nitrophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde typically involves multi-step organic reactions. One common method starts with the nitration of 4-chlorophenyl compounds to introduce the nitro group. This is followed by the formation of the pyrrole ring through cyclization reactions involving appropriate precursors like diketones or ketoesters.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and microwave-assisted synthesis are potential methods to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

1-(4-chloro-3-nitrophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

Substitution: The chloro group can be substituted by nucleophiles like amines or thiols under nucleophilic aromatic substitution conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

Substitution: Amines, thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: 1-(4-chloro-3-nitrophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid.

Reduction: 1-(4-amino-3-nitrophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-chloro-3-nitrophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of dyes, pigments, and other materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of 1-(4-chloro-3-nitrophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular macromolecules, while the aldehyde group can form covalent bonds with nucleophilic sites in proteins or DNA .

Comparison with Similar Compounds

Structural and Molecular Properties

The following table summarizes key structural analogs and their properties:

Electronic and Reactivity Differences

- Nitro vs. Halogen Substituents: The target compound’s nitro group (-NO₂) is a stronger electron-withdrawing group compared to halogens (-Cl, -Br) in analogs . This enhances electrophilicity at the pyrrole’s carbaldehyde group, making it more reactive in condensation reactions (e.g., Schiff base formation) .

- Trifluoromethyl vs. Nitro : The CF₃ group in provides both electron-withdrawing and hydrophobic effects, whereas the nitro group may participate in resonance interactions, affecting charge distribution.

- Methoxy vs. Nitro : The methoxy group (-OCH₃) in is electron-donating, which could reduce reactivity in electrophilic substitutions compared to the nitro-substituted target compound.

Biological Activity

1-(4-chloro-3-nitrophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H11ClN2O2

- Molar Mass : 250.68 g/mol

- CAS Number : 104086-50-2

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available pyrrole derivatives. The process often includes the introduction of the nitrophenyl group and subsequent formylation to yield the final product.

Biological Activity

The biological activity of this compound has been evaluated in various studies, focusing primarily on its anticancer properties and interactions with key cellular targets.

Anticancer Activity

Research indicates that derivatives of pyrrole compounds, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance:

- Cell Lines Tested : HCT116 (colon cancer), SW620 (colon cancer), and Colo205 (colon cancer).

- Inhibition Concentration (GI50) : Approximately was observed for certain derivatives in inhibiting cell growth .

The compound's mechanism appears to involve interaction with ATP-binding domains of growth factor receptors such as EGFR (Epidermal Growth Factor Receptor) and VEGFR2 (Vascular Endothelial Growth Factor Receptor). Molecular docking studies suggest that the compound can form stable complexes with these receptors, potentially disrupting their signaling pathways and leading to reduced tumor growth .

Case Studies

Several studies have documented the biological effects of pyrrole derivatives:

- Study on Antitumor Activity :

- Mechanistic Insights :

Comparative Analysis Table

| Compound | Target | Activity | GI50 Concentration |

|---|---|---|---|

| This compound | EGFR/VEGFR2 | Antiproliferative | |

| 4-Amino-3-chloro-1H-pyrrole-2,5-dione | Colon Cancer Cell Lines | Inhibitory |

Q & A

Q. Basic

- NMR : ¹H NMR distinguishes substituent positions:

- Aldehyde proton appears as a singlet near δ 9.8–10.2 ppm.

- Aromatic protons from the 4-chloro-3-nitrophenyl group show splitting patterns consistent with para-chloro and meta-nitro substitution .

- IR : Strong absorption at ~1680–1700 cm⁻¹ confirms the aldehyde C=O stretch .

- X-ray Crystallography : Resolves regiochemical ambiguities (e.g., nitro group orientation) .

How does the nitro group at the 3-position influence the compound’s electronic properties?

Advanced

The nitro group is a strong electron-withdrawing substituent:

- Hammett Analysis : σₚ value (~1.27) indicates significant electron withdrawal, polarizing the pyrrole ring and increasing electrophilicity at the aldehyde group .

- DFT Calculations : Predict reduced electron density at the pyrrole nitrogen, affecting reactivity in cross-coupling reactions .

Experimental Validation : Cyclic voltammetry shows a shifted oxidation potential (~+1.2 V vs. SCE) compared to non-nitrated analogs .

What strategies optimize the compound’s solubility for biological assays?

Q. Advanced

- Co-solvent Systems : Use DMSO (10–20% v/v) in aqueous buffers, as the compound shows limited solubility in polar solvents (e.g., <1 mg/mL in water) .

- Micellar Encapsulation : Non-ionic surfactants (e.g., Tween-80) enhance solubility by 3–5× via hydrophobic interactions with the aryl and methyl groups .

- Derivatization : Convert the aldehyde to a hydrazone or oxime for improved aqueous compatibility .

How can computational modeling predict the compound’s reactivity in nucleophilic additions?

Q. Advanced

- DFT/Molecular Orbital Analysis :

- MD Simulations : Predict solvent effects (e.g., acetonitrile vs. THF) on reaction kinetics .

How should researchers address contradictory spectral data for this compound?

Q. Advanced

- 2D NMR (HSQC/HMBC) : Assign ambiguous signals (e.g., overlapping pyrrole protons) via heteronuclear correlations .

- Isotopic Labeling : Use ¹³C-labeled analogs to trace carbon connectivity in complex spectra .

- Crystallographic Validation : Resolve tautomeric or conformational ambiguities via single-crystal X-ray analysis .

What are the implications of the chloro and nitro substituents on biological activity?

Q. Advanced

- Nitro Group : Enhances antimicrobial activity (e.g., MIC ~25 µg/mL against S. aureus) by increasing membrane permeability .

- Chloro Substituent : Improves metabolic stability (t₁/₂ > 6 h in liver microsomes) by reducing oxidative dealkylation .

Testing Methodology :

How can reaction mechanisms for aldehyde functionalization be validated?

Q. Advanced

- Kinetic Isotope Effects (KIE) : Compare kH/kD ratios to identify rate-determining steps (e.g., C=O polarization in nucleophilic additions) .

- In Situ IR : Monitor aldehyde conversion to intermediates (e.g., imines) in real time .

- Trapping Experiments : Isolate intermediates (e.g., hemiaminals) using low-temperature conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.